4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline
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Overview
Description
4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline is an organic compound with the molecular formula C11H12FN3 It is a derivative of aniline, featuring a fluorine atom at the 4-position, an imidazole ring at the 2-position, and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, 2-chloromethylimidazole, and 3-methylaniline.
Nucleophilic Substitution: The 2-chloromethylimidazole undergoes nucleophilic substitution with 4-fluoroaniline to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3-methylaniline under specific reaction conditions, such as the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its reduced form, such as imidazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or imidazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in chemical biology research to study cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The fluorine atom and methyl group contribute to the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline: Lacks the methyl group at the 3-position.
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline: Contains a chlorine atom instead of a methyl group.
4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline: The methyl group is at the 2-position instead of the 3-position.
Uniqueness
4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline is unique due to the specific positioning of the fluorine, imidazole, and methyl groups, which collectively influence its chemical reactivity, binding properties, and potential applications. The combination of these functional groups provides a distinct profile that can be exploited in various scientific and industrial contexts.
Properties
IUPAC Name |
4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-6-9(2-3-10(8)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMADWICXBYMXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=NC=CN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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